molecular formula C7H8N2O3 B2370797 Methyl 6-amino-5-hydroxynicotinate CAS No. 1260663-92-0

Methyl 6-amino-5-hydroxynicotinate

Cat. No.: B2370797
CAS No.: 1260663-92-0
M. Wt: 168.152
InChI Key: JZZUMLPVFMKHKC-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-hydroxynicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity. The compound has the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-5-hydroxynicotinate typically involves the reaction of 6-amino-5-hydroxynicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-hydroxynicotinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinones, amine derivatives, and substituted nicotinates .

Scientific Research Applications

Methyl 6-amino-5-hydroxynicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate

Uniqueness

Methyl 6-amino-5-hydroxynicotinate is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .

Properties

IUPAC Name

methyl 6-amino-5-hydroxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZUMLPVFMKHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260663-92-0
Record name methyl 6-amino-5-hydroxypyridine-3-carboxylate
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